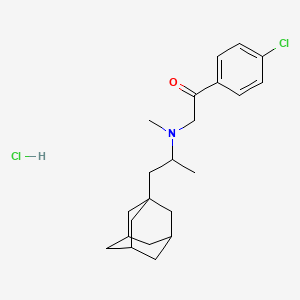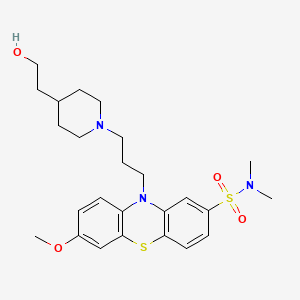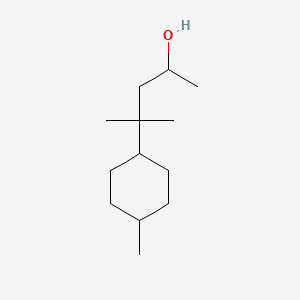
alpha,gamma,gamma,4-Tetramethylcyclohexanepropanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha,gamma,gamma,4-Tetramethylcyclohexanepropanol is a chemical compound with the molecular formula C13H26O It is a derivative of cyclohexane, characterized by the presence of four methyl groups and a propanol group attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha,gamma,gamma,4-Tetramethylcyclohexanepropanol typically involves the alkylation of cyclohexane derivatives. One common method includes the reaction of cyclohexanone with methylmagnesium bromide (Grignard reagent) to form the corresponding alcohol. This intermediate is then subjected to further methylation and reduction steps to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation and reduction processes. The use of catalysts such as palladium or platinum on carbon can enhance the efficiency of these reactions. The reaction conditions typically include controlled temperatures and pressures to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Alpha,gamma,gamma,4-Tetramethylcyclohexanepropanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of different alcohols or hydrocarbons.
Substitution: Formation of alkyl halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
Alpha,gamma,gamma,4-Tetramethylcyclohexanepropanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and other industrial products.
Mecanismo De Acción
The mechanism of action of alpha,gamma,gamma,4-Tetramethylcyclohexanepropanol involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanol: A simpler alcohol derivative of cyclohexane.
Methylcyclohexanol: Contains one methyl group attached to the cyclohexane ring.
Tetramethylcyclohexanol: Similar structure but with different methyl group positions.
Uniqueness
Alpha,gamma,gamma,4-Tetramethylcyclohexanepropanol is unique due to its specific arrangement of methyl groups and the presence of a propanol group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
4927-40-6 |
|---|---|
Fórmula molecular |
C13H26O |
Peso molecular |
198.34 g/mol |
Nombre IUPAC |
4-methyl-4-(4-methylcyclohexyl)pentan-2-ol |
InChI |
InChI=1S/C13H26O/c1-10-5-7-12(8-6-10)13(3,4)9-11(2)14/h10-12,14H,5-9H2,1-4H3 |
Clave InChI |
LHABIGFBCKFBML-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)C(C)(C)CC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




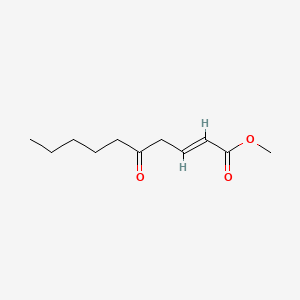


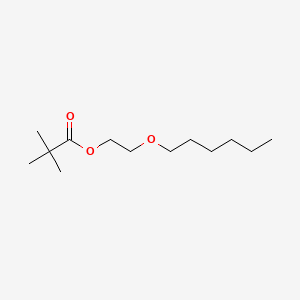
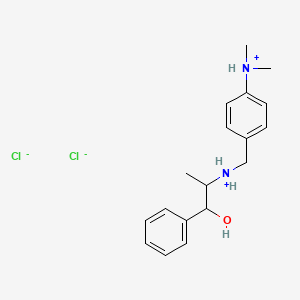
![3-Methylsulfanyl-1-nitroimidazo[1,5-a]pyrazine](/img/structure/B13762347.png)
![5,7-Dichloro-2-methyl-[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13762352.png)

